molecular formula C18H23N5O3S2 B2941405 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 898436-49-2

2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2941405
CAS No.: 898436-49-2
M. Wt: 421.53
InChI Key: YWJYVVNNANUDNY-UHFFFAOYSA-N
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Description

The compound features:

  • 1,3,4-Thiadiazole core: Known for enhancing metabolic stability and bioavailability in drug design .
  • Sulfanyl bridge (-S-): Links the thiadiazole ring to the acetamide moiety, influencing electronic and steric properties .
  • Cyclohexylcarbamoyl amino group: A hydrophobic substituent that may enhance membrane permeability and target binding .

While direct biological data for this compound are unavailable in the provided evidence, structurally analogous 1,3,4-thiadiazoles demonstrate anticonvulsant, anti-inflammatory, and enzyme inhibitory activities, suggesting plausible therapeutic avenues for further study .

Properties

IUPAC Name

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S2/c1-26-14-9-7-13(8-10-14)19-15(24)11-27-18-23-22-17(28-18)21-16(25)20-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,19,24)(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJYVVNNANUDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a derivative of the thiadiazole class, which has gained attention due to its diverse biological activities. Thiadiazoles are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen, which allows them to exhibit various pharmacological properties including anticancer, antimicrobial, and anticonvulsant activities.

Structural Characteristics

The structural formula of the compound can be described as follows:

  • Thiadiazole Ring : Provides a scaffold for biological activity.
  • Cyclohexylcarbamoyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Methoxyphenyl Acetamide Moiety : Contributes to the compound's pharmacological profile.

Anticancer Activity

Thiadiazole derivatives, including the compound , have shown promising anticancer properties. Research indicates that compounds with a thiadiazole moiety can inhibit the proliferation of various cancer cell lines.

  • Case Study : A study evaluated a series of thiadiazole derivatives against human cancer cell lines such as A549 (lung) and MCF-7 (breast). The compound exhibited an IC50 value indicating significant cytotoxicity against these cell lines, suggesting potential as an anticancer agent .
CompoundCell LineIC50 (µM)
2-{...}A549< 10
2-{...}MCF-7< 10

Antimicrobial Activity

The antimicrobial efficacy of thiadiazole derivatives has also been documented. The presence of the thiadiazole ring is crucial for antibacterial activity.

  • Research Findings : Compounds similar to 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide demonstrated significant activity against Gram-positive and Gram-negative bacteria. Specifically, derivatives showed good activity against Staphylococcus aureus and Escherichia coli .
Bacterial StrainActivity Level
Staphylococcus aureusGood
Escherichia coliModerate

Anticonvulsant Activity

Thiadiazole compounds have been investigated for their anticonvulsant properties.

  • Evaluation : In vivo studies indicated that certain thiadiazoles could reduce seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems or inhibition of specific enzymes .

The biological activity of thiadiazole derivatives is attributed to their ability to interact with various biological targets:

  • Cell Membrane Permeability : The mesoionic nature of thiadiazoles allows them to cross cellular membranes effectively.
  • Enzyme Inhibition : Many thiadiazoles act as inhibitors of enzymes such as carbonic anhydrase, which plays a role in various physiological processes .
  • Antioxidant Properties : Some studies suggest that these compounds may exert neuroprotective effects by reducing oxidative stress in neuronal cells .

Comparison with Similar Compounds

Key Observations :

  • The cyclohexylcarbamoyl group in the target compound introduces greater hydrophobicity compared to aromatic substituents (e.g., 4-chlorobenzyl in 5e or pyrazolone in ), which may alter pharmacokinetic profiles .
  • The 4-methoxyphenyl acetamide moiety is structurally analogous to compounds in and , which demonstrated anticonvulsant and antimicrobial activities, respectively .

Anticonvulsant Activity

  • N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide (): Showed 100% protection in the maximal electroshock (MES) model, attributed to the synergistic effects of the methoxyphenyl and benzothiazole groups .
  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (): Exhibited antimicrobial activity, highlighting the role of the 4-methoxyphenyl group in targeting microbial enzymes .

Enzyme Inhibition

  • The thiadiazole sulfanyl group was critical for binding .
  • LOX and BChE inhibitors (): Oxadiazole-thiadiazole hybrids with sulfanyl acetamide moieties showed moderate activity, indicating scaffold flexibility for enzyme targeting .

Anti-Exudative Activity

  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (): Reduced inflammation in vivo, with efficacy comparable to diclofenac. The sulfanyl bridge was essential for activity .

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